molecular formula C11H13Cl2NO4S2 B2854519 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009681-03-1

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No. B2854519
CAS RN: 1009681-03-1
M. Wt: 358.25
InChI Key: PHIVQMNSQNDMDW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as DCMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCMBS is a sulfonamide-containing compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is not fully understood, but it is believed to act through the activation of the PPARα receptor. This activation leads to the upregulation of various genes involved in lipid metabolism, inflammation, and cell proliferation. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects, including the reduction of inflammation, inhibition of cell proliferation, and modulation of lipid metabolism. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is also relatively easy to synthesize and can be purified through recrystallization. However, one of the limitations of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is its potential toxicity, which needs to be further studied before its clinical applications.

Future Directions

There are several future directions for the study of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One of the most significant directions is to further investigate its potential as a therapeutic agent for various diseases. Additionally, the mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid needs to be further elucidated to understand its effects fully. Further studies are also needed to determine the potential toxicity of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid and its safety for clinical applications.
Conclusion:
In conclusion, 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a sulfonamide-containing compound that has gained significant attention in the field of scientific research. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has potential applications in various areas, including medicinal chemistry and receptor studies. The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is not fully understood, but it is believed to act through the activation of the PPARα receptor. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has various biochemical and physiological effects, including the reduction of inflammation and modulation of lipid metabolism. While 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several advantages, further studies are needed to determine its potential toxicity and safety for clinical applications.

Synthesis Methods

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can be synthesized through different methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-mercaptobutanoic acid in the presence of triethylamine. The reaction results in the formation of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, which can be purified through recrystallization. The purity of the synthesized compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been widely used in scientific research due to its potential applications in various areas. One of the most significant applications of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been studied for its potential as a ligand for various receptors, including the PPARα receptor.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-10(11(15)16)14-20(17,18)7-2-3-8(12)9(13)6-7/h2-3,6,10,14H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVQMNSQNDMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

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